molecular formula C18H21NO2S B14529451 N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide CAS No. 62516-73-8

N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide

Cat. No.: B14529451
CAS No.: 62516-73-8
M. Wt: 315.4 g/mol
InChI Key: JJBPHEMCTKVMAZ-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a methoxy group attached to another phenyl ring, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The starting materials include N-(4-hydroxyphenyl)-4-methoxybenzene-1-carbothioamide and 1-bromobutane. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as distillation, recrystallization, and filtration are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide is unique due to its combination of butoxy and methoxy groups attached to phenyl rings, along with the carbothioamide functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

62516-73-8

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C18H21NO2S/c1-3-4-13-21-17-11-7-15(8-12-17)19-18(22)14-5-9-16(20-2)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,19,22)

InChI Key

JJBPHEMCTKVMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)OC

Origin of Product

United States

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